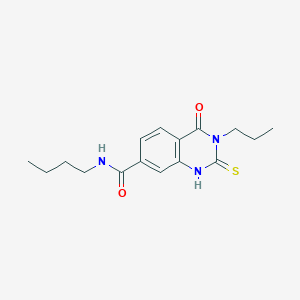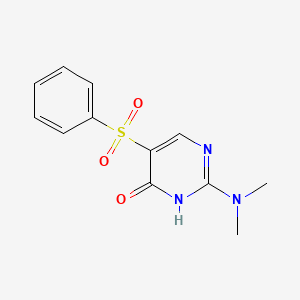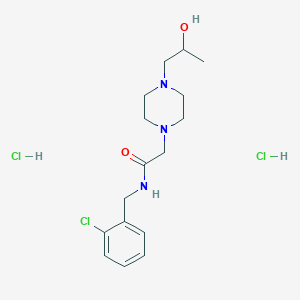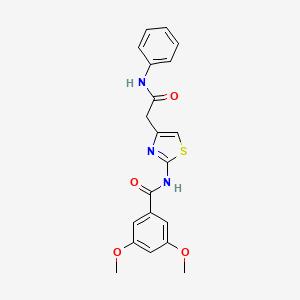![molecular formula C17H19N5O2S B2933742 2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2379985-96-1](/img/structure/B2933742.png)
2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of cyclopropyl, pyrazole, azetidine, and benzodiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazole structure, followed by the introduction of the cyclopropyl group and the azetidine ring. The final step involves the sulfonylation of the pyrazole moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole or pyrazole rings.
科学的研究の応用
2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other benzodiazole derivatives, pyrazole-containing molecules, and azetidine-based structures. Examples include:
- 2-(1-methyl-1H-pyrazol-4-yl)morpholine
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde
Uniqueness
What sets 2-cyclopropyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the cyclopropyl group, in particular, adds to its structural rigidity and influences its interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-20-11-14(8-18-20)25(23,24)21-9-13(10-21)22-16-5-3-2-4-15(16)19-17(22)12-6-7-12/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSUATXTZVVFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Oxetan-3-yloxy)phenyl]prop-2-enamide](/img/structure/B2933660.png)
![N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2933661.png)

![2,6-difluoro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2933667.png)
![4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2933669.png)


![N-(5-((5-chlorothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2933673.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2933676.png)
![2-(4-Chlorophenyl)-6-hydroxybenzo[de]isoquinoline-1,3-dione](/img/structure/B2933679.png)
![N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2933680.png)

